molecular formula C16H23N5O B2625181 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea CAS No. 2034267-66-6

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea

Cat. No.: B2625181
CAS No.: 2034267-66-6
M. Wt: 301.394
InChI Key: CZMIQFLVMOMDQD-UHFFFAOYSA-N
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Description

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is a synthetic organic compound that features a triazole ring, a butan-2-yl group, and a phenethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Butan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable butan-2-yl halide under basic conditions.

    Formation of the Phenethylurea Moiety: This can be done by reacting phenethylamine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenethylurea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: The compound can serve as a probe for studying biological processes involving triazole-containing molecules.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenethylurea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a phenethyl group.

    1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-benzylurea: Similar structure but with a benzyl group instead of a phenethyl group.

Uniqueness

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is unique due to the presence of both the triazole ring and the phenethylurea moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-13(2)15(12-21-18-10-11-19-21)20-16(22)17-9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H2,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMIQFLVMOMDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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